Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (TBMPC) is an organic compound with a molecular formula of C9H19N2O2. It is an anionic surfactant, which is a type of molecule that can interact with both water and oil. TBMPC is used in a variety of scientific and industrial applications, such as in the synthesis of polymers, in drug delivery systems, and as a corrosion inhibitor. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for the use of TBMPC.
Scientific Research Applications
Chemical Synthesis and Optimization :
- Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound related to Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, is an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis process has been proposed for this compound, which is relevant due to its potential pharmaceutical applications (Chen Xin-zhi, 2011).
Ligand Synthesis for Receptor Studies :
- A series of 2-aminopyrimidines, including compounds related to Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, were synthesized as ligands for the histamine H4 receptor. These compounds have shown potential in anti-inflammatory and antinociceptive activities, supporting the therapeutic potential of H4 receptor antagonists in pain management (R. Altenbach et al., 2008).
Development of Chiral Auxiliaries :
- Research has been conducted on the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a chiral auxiliary related to Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. This compound has been used in enantiomerically pure synthesis, demonstrating its utility in producing chiral compounds (A. Studer et al., 1995).
Crystallography and Structural Analysis :
- The crystal structure of tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, a similar compound, has been studied to understand its molecular configuration, demonstrating the importance of such compounds in crystallography and structural chemistry (Thomas Kolter et al., 1996).
Anticancer Drug Intermediates :
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, is an important intermediate for small molecule anticancer drugs. A high yield synthetic method for this compound has been established, highlighting its role in anticancer drug development (Binliang Zhang et al., 2018).
Enantioselective Synthesis :
- Research on enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, which are β-analogues of aromatic amino acids, involves the use of tert-butyl bromoacetate, a compound related to Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. This study underscores the significance of such compounds in the synthesis of chiral amino acids (E. Arvanitis et al., 1998).
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-5-13(4)9(7-12)8-14/h9H,5-8,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXNJAZGVHGWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate | |
CAS RN |
1369237-75-1 | |
Record name | tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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